Palmitic acid, [(hexadecyloxy)methyl]ethylene ester
Description
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBIVVWNXSKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289690, DTXSID20924971 | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-45-6, 124936-74-9 | |
| Record name | 1116-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The catalyst-free synthesis of palmitic acid, [(hexadecyloxy)methyl]ethylene ester draws parallels to the preparation of cetyl palmitate, as described in the patent CN108976120B. In this method, palmitic acid and a glycerol derivative (pre-functionalized with a hexadecyloxy group) are combined in a molar ratio of 1:0.8–1.2. The mixture is heated to 150–350°C under an inert nitrogen atmosphere, facilitating direct esterification without acidic or enzymatic catalysts.
The absence of catalysts minimizes side reactions, such as hydrolysis or transesterification, which are common in conventional methods. At 350°C, the reaction achieves near-complete conversion within 25–35 minutes, as evidenced by the disappearance of hydroxyl-group signals in infrared (IR) spectroscopy.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the target ester. The characteristic proton signals at 4.07 ppm (COO–CH₂) and 2.28 ppm (CH₂–COO) align with the expected structure. IR spectroscopy further validates the absence of hydroxyl groups (2500–2700 cm⁻¹ and 3230–3550 cm⁻¹), indicating successful esterification.
Microwave-Assisted Catalytic Esterification
Reaction Optimization
Building on the synthesis of palmitic acid ethyl ester, microwave irradiation enhances the efficiency of esterifying the glycerol backbone. A mixture of palmitic acid, hexadecyloxy-modified glycerol, and alumina methanesulfonic acid (AMA) is irradiated at 120°C for 20 minutes. The microwave energy accelerates molecular collisions, reducing reaction times from hours to minutes.
Yield and Selectivity
This method achieves a 97% yield of the target ester, significantly higher than traditional heating. The use of AMA as a solid acid catalyst simplifies purification, as it can be filtered post-reaction. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of byproducts, underscoring the method’s selectivity.
Stepwise Acylation-Etherification Strategy
Protection-Deprotection Approach
To ensure regioselective functionalization, a stepwise strategy is employed:
-
Etherification : Glycerol is first reacted with hexadecanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to introduce the hexadecyloxy group at the sn-3 position.
-
Acylation : The remaining hydroxyl groups at sn-1 and sn-2 positions are esterified with palmitic acid using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Characterization and Purity
High-performance liquid chromatography (HPLC) reveals a purity of >99% for the final product. Differential scanning calorimetry (DSC) shows a melting point of 42–44°C, consistent with literature values for similar glycerol esters.
Comparative Analysis of Methods
The microwave-assisted method offers the highest yield and shortest reaction time, making it suitable for industrial-scale production. However, the stepwise approach provides superior regioselectivity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Biofuels
Palmitic acid esters serve as promising feedstocks for biodiesel production. The renewable nature of these compounds allows for the reduction of reliance on fossil fuels. Research indicates that palmitic acid methyl ester can be effectively utilized in biodiesel formulations, improving fuel properties such as cetane number and oxidative stability .
Case Study:
A study demonstrated the potential of palmitic acid methyl ester as a biodiesel component, highlighting its compatibility with conventional diesel engines and its ability to reduce emissions compared to traditional fossil fuels .
Cosmetics and Personal Care
In the cosmetics industry, palmitic acid esters are widely used as emollients and thickening agents. They enhance the texture and moisture retention of creams and lotions, making them essential ingredients in skincare formulations. Their ability to form stable emulsions contributes to improved product consistency and shelf life .
Data Table: Cosmetic Applications of Palmitic Acid Esters
| Application | Function | Benefits |
|---|---|---|
| Emollient | Softens skin | Enhances skin texture |
| Thickening Agent | Increases viscosity | Improves product stability |
| Moisturizer | Retains moisture | Prevents dryness |
Pharmaceuticals
Palmitic acid esters are used in drug formulation as solvents and carriers for active pharmaceutical ingredients. Their lipophilic nature aids in enhancing the solubility and bioavailability of drugs, particularly those that are poorly soluble in water .
Case Study:
Research has shown that palmitic acid methyl ester can enhance the delivery of neuroprotective agents in cerebral ischemia models. The compound was found to improve cerebral blood flow and neuronal survival following cardiac arrest, indicating its potential therapeutic applications in neuroprotection .
Adipogenic Differentiation
Recent studies have investigated the role of palmitic acid methyl ester in adipogenic differentiation of stem cells. It has been shown to promote the differentiation of rat adipose tissue-derived mesenchymal stem cells into adipocytes by activating specific signaling pathways .
Data Table: Effects on Stem Cell Differentiation
| Treatment | Concentration | Effect on Differentiation |
|---|---|---|
| Palmitic Acid Methyl Ester | 50 µM | Increased levels of adipogenic markers |
| Control | - | Baseline differentiation |
Surfactants
Palmitic acid esters are critical components in the formulation of surfactants used in detergents and cleaning products. Their ability to lower surface tension enhances cleaning efficiency, making them valuable in household and industrial cleaning applications .
Mechanism of Action
The mechanism of action of palmitic acid, [(hexadecyloxy)methyl]ethylene ester involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. The compound’s ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Palmitic Acid Esters
| Compound | Functional Groups | Key Structural Attributes |
|---|---|---|
| [(Hexadecyloxy)methyl]ethylene ester | Ether (hexadecyloxy), ester (ethylene) | Long-chain ether enhances hydrophobicity |
| Methyl palmitate | Ester (methyl) | Simple, short-chain methyl group |
| Palmitic acid ethylene glycol monoester | Ester (ethylene glycol), hydroxyl group | Free hydroxyl enables hydrogen bonding |
- Methyl palmitate : A fatty acid methyl ester (FAME) with widespread use in biodiesel due to its oxidative stability and lower viscosity .
- Ethylene glycol monoesters: These esters (e.g., palmitic acid ethylene glycol monoester) exhibit a free hydroxyl group, enhancing polymer compatibility through hydrogen bonding .
Thermal and Material Compatibility
Table 2: Thermal Stability and Polymer Compatibility
- Thermal Stability : Ethylene glycol-based esters exhibit higher decomposition temperatures (~280–300°C) than methyl esters (~220–240°C) due to stronger intermolecular interactions . The hexadecyloxy group may further enhance thermal resistance.
- Polymer Compatibility: Ethylene glycol monoesters (e.g., ester 6 in ) show 10 wt% compatibility with PHB-V polymers, outperforming methyl esters (8 wt%) due to hydrogen bonding .
Research Findings and Limitations
- Key Insight : Ethylene glycol esters with hydroxyl groups demonstrate superior polymer compatibility and thermal stability compared to methyl esters. The hexadecyloxy ether group in the target compound may amplify these properties, though experimental validation is needed.
- Gaps in Literature: Direct studies on [(hexadecyloxy)methyl]ethylene ester are scarce. Most data are extrapolated from analogs like ethylene glycol monoesters and methyl palmitate.
- Contradictions : While methyl palmitate dominates biodiesel applications, its lower thermal stability limits use in high-temperature industrial processes, where ethylene glycol derivatives may excel .
Biological Activity
Isoamyl nitrite-15N is a stable isotope-labeled derivative of isoamyl nitrite, which has garnered attention for its biological activity, particularly in the context of nitric oxide (NO) biology and potential therapeutic applications. This article reviews the biological activity of isoamyl nitrite-15N, focusing on its mechanisms of action, pharmacokinetics, and implications in various biological systems.
Overview of Isoamyl Nitrite
Isoamyl nitrite is an organic compound classified as a nitrite ester. It is commonly used in medicine as a vasodilator and has historical applications as an antidote for cyanide poisoning. The introduction of the 15N isotope allows for enhanced tracking and understanding of its metabolic pathways and interactions within biological systems.
Isoamyl nitrite functions primarily through the release of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound undergoes hydrolysis to produce nitrite anion and isoamyl alcohol, with the nitrite being responsible for the generation of NO in vivo.
Nitric Oxide Release
The release of NO from isoamyl nitrite can be influenced by several factors, including pH, temperature, and the presence of other biological molecules. Studies have shown that isoamyl nitrite can donate NO to hemoglobin, forming nitrosylhemoglobin (HbNO), which plays a role in regulating blood flow and oxygen delivery to tissues .
Case Studies
- Cyanide Antidote Efficacy : In a study comparing isoamyl nitrite with sodium nitrite as cyanide antidotes, it was found that while both compounds facilitated recovery from cyanide-induced toxicity, isoamyl nitrite was less effective due to the production of isoamyl alcohol during its metabolism. This alcohol can contribute to additional toxicity, complicating its use as an antidote .
- Methemoglobinemia Cases : Reports have documented cases of methemoglobinemia associated with recreational use of amyl nitrites (including isoamyl nitrite). Elevated methemoglobin levels were observed in patients following inhalation of these compounds, leading to hypoxia and requiring medical intervention .
Pharmacokinetics
The pharmacokinetic profile of isoamyl nitrite-15N has been studied using advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. These studies indicate that the compound rapidly distributes throughout the bloodstream and is metabolized to release NO effectively. The presence of the 15N isotope allows for precise tracking within biological systems, aiding in understanding its dynamics and interactions .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for palmitic acid-derived esters such as [(hexadecyloxy)methyl]ethylene ester, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of palmitic acid esters can be optimized using acid catalysts like Zr(SO4)2/TiO2, which achieves a 98.9% esterification rate under conditions of 400°C calcination temperature, 65% catalyst loading, and a methanol-to-palmitic acid mass ratio of 12:25 . Alternative routes include transesterification of palmitic acid with ethylene glycol derivatives, where reaction time, temperature, and molar ratios critically impact yield . For branched esters like [(hexadecyloxy)methyl]ethylene derivatives, adjusting the alkyl chain length of reactants may require tailored solvent systems and extended reaction times to enhance steric accessibility.
Q. Which characterization techniques are most effective for determining the purity and structural integrity of palmitic acid esters?
- Methodological Answer :
- GC-MS : Transesterification to fatty acid methyl esters (FAMEs) followed by GC-MS analysis allows identification of ester composition and detection of impurities. For example, palmitic acid methyl ester can be distinguished from stearic acid derivatives based on retention times and mass spectral fragmentation patterns (e.g., m/z 270 for C17H34O2) .
- TGA/DTG : Thermal gravimetric analysis (TGA) and derivative thermogravimetry (DTG) provide decomposition profiles, with key metrics including onset temperature (e.g., ~200°C for palmitic acid ethylene glycol monoester) and residual mass at 500°C .
- NMR : While not explicitly covered in the evidence, H and C NMR can resolve structural ambiguities in ester linkages, particularly for branched or substituted derivatives.
Q. How does the molecular structure of palmitic acid esters affect their compatibility with biodegradable polymers like PHB-V?
- Methodological Answer : Saturated esters with lower molecular weights (e.g., palmitic acid methyl ester, MW 270.45) exhibit better miscibility with PHB-V (up to 10 wt%) compared to bulkier derivatives, as reduced steric hindrance facilitates polymer chain integration . Compatibility can be tested via compounding trials (e.g., melt blending at 160–180°C) followed by tensile testing or DSC to assess phase separation. Impurities such as stearic acid (>6%) may reduce compatibility due to crystallinity mismatches .
Advanced Research Questions
Q. What mechanisms explain discrepancies in thermal stability data among structurally similar palmitic acid esters?
- Methodological Answer : Thermal stability variations arise from differences in ester group chemistry. For example, palmitic acid ethylene glycol monoester (ester 6) degrades at higher temperatures (~250°C) than methyl esters (~200°C) due to stronger hydrogen bonding between glycol moieties and the polymer matrix . Discrepancies in TGA data can be resolved by standardizing heating rates (e.g., 10°C/min under nitrogen) and validating instrument calibration with reference materials like pure methyl palmitate.
Q. How can conflicting data regarding the miscibility of palmitic acid esters with PHB-V be resolved through experimental design?
- Methodological Answer : Contradictions in miscibility limits (e.g., 10 wt% vs. higher thresholds) may stem from variations in polymer molecular weight or ester purity. Systematic studies should:
- Control ester purity via column chromatography or recrystallization .
- Use DSC to measure glass transition () and melting () shifts, which indicate phase homogeneity.
- Employ atomic force microscopy (AFM) to visualize surface morphology post-blending .
Q. What methodologies optimize catalytic efficiency in esterification reactions involving branched palmitic acid derivatives?
- Methodological Answer : For branched esters like [(hexadecyloxy)methyl]ethylene derivatives, catalyst selection and reaction engineering are critical:
- Acid Catalysts : Sulfated metal oxides (e.g., Zr(SO4)2/TiO2) enhance proton donation for sterically hindered substrates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reactant solubility for bulky esters.
- DOE Optimization : Response surface methodology (RSM) can model interactions between variables like catalyst loading (65–75%), temperature (60–100°C), and reaction time (4–6 hrs) to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
